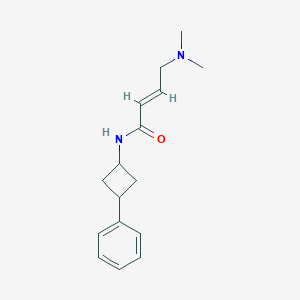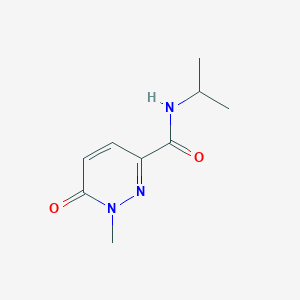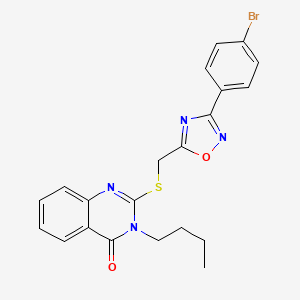
2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylquinazolin-4(3H)-one" is a novel molecule that appears to be related to a class of compounds with potential biological activities. The structure suggests the presence of a quinazolinone core, which is a common feature in many pharmacologically active compounds, and a 1,2,4-oxadiazole ring, which is often associated with antimicrobial properties. The presence of a 4-bromophenyl group could imply potential for further chemical modifications, enhancing its utility in drug development.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives was achieved by reacting 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with different primary amines without any solvent . Similarly, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs, involved multiple steps starting from p-toluidine and proceeding through intermediates such as 5-methylisatin and 2-amino-5-methylbenzoic acid . These methods provide insights into possible synthetic routes that could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound includes a quinazolinone moiety, which is known to be a versatile scaffold in medicinal chemistry due to its presence in numerous therapeutic agents. The 1,2,4-oxadiazole ring is another important feature, which has been incorporated into various compounds with reported antimicrobial activity . The bromophenyl group attached to the oxadiazole ring could facilitate further chemical transformations through palladium-catalyzed coupling reactions, for example.
Chemical Reactions Analysis
The bromophenyl moiety in the compound suggests potential for various chemical reactions, particularly in cross-coupling reactions to introduce different substituents that could modify the biological activity of the compound. The sulfur atom in the thioether linkage provides another site for chemical modification, potentially through oxidation or alkylation reactions. The quinazolinone core itself can undergo various reactions, such as reduction, acylation, and alkylation, as demonstrated in the synthesis of related compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, we can infer from related compounds that it may exhibit solid-state properties with a defined melting point, and its purity could be confirmed by techniques such as thin-layer chromatography . Spectroscopic methods like IR, 1H NMR, and Mass spectroscopy would be essential for characterizing the structure of the compound . The compound's solubility in organic solvents and water would be an important consideration for its application in biological assays and drug formulation.
Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Applications
- Research has explored the synthesis of new 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety, demonstrating potent analgesic and anti-inflammatory activities. These derivatives were synthesized through cyclization reactions involving aromatic acids, aldehydes, and carbon disulfide, leading to novel compounds with significant pharmacological effects (Dewangan et al., 2016).
Antimicrobial Applications
- Another study focused on the synthesis of novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives through solvent-free reactions. These compounds were screened for their antimicrobial activity against various bacterial and fungal strains, showcasing the potential of 1,2,4-oxadiazole derivatives in combating microbial infections (Kaneria et al., 2016).
Antioxidant Activities
- A study elaborated on the synthesis and characterization of benzimidazole derivatives containing triazole, thiadiazole, and oxadiazole rings. These compounds were evaluated for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Notably, derivatives exhibited very good ABTS scavenging activities, indicating their potential as antioxidant agents (Menteşe et al., 2015).
Thermo-physical Properties
- The thermo-physical properties of 1,3,4-oxadiazole derivatives were systematically characterized in different solvents. This study provided insights into how structural modifications affect various thermodynamic parameters, offering valuable information for the design of new compounds with optimized properties (Godhani et al., 2013).
Propriétés
IUPAC Name |
2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-butylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4O2S/c1-2-3-12-26-20(27)16-6-4-5-7-17(16)23-21(26)29-13-18-24-19(25-28-18)14-8-10-15(22)11-9-14/h4-11H,2-3,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVMRECXMVNEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

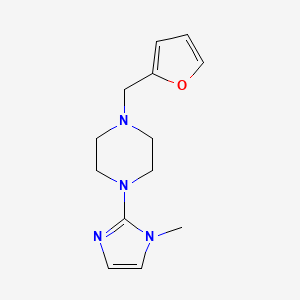
![1-[4-(3-methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B2514995.png)
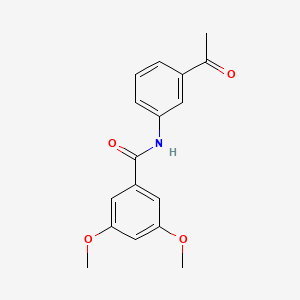
![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2514998.png)
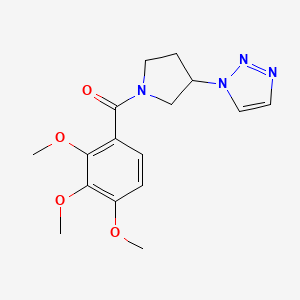

![3-Methyl-7,8-dihydro-6H-imidazo[2,1-c][1,2,4]triazin-4-one](/img/structure/B2515002.png)
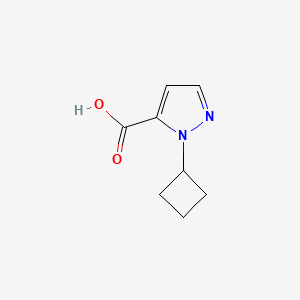
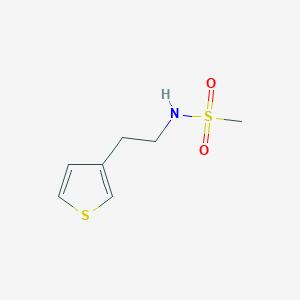

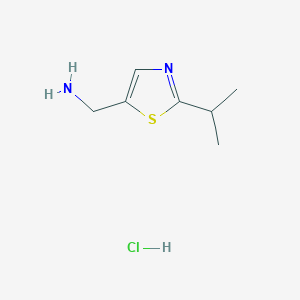
![6-Cyclopropyl-2-{[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2515014.png)
